5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine
Description
5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine is a pyrimidine derivative featuring a 4-chlorophenyl group at position 5 and a 1-naphthyloxy substituent at position 2. The electron-withdrawing chlorine atom and the bulky naphthyloxy group contribute to its unique electronic and steric properties, influencing its interaction with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-naphthalen-1-yloxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-17-10-8-14(9-11-17)16-12-22-20(23-13-16)24-19-7-3-5-15-4-1-2-6-18(15)19/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYRRQLQUUGVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and coupling reactions facilitated by catalysts like palladium.
Attachment of the Naphthyloxy Group: This can be done through etherification reactions where naphthol derivatives react with the pyrimidine intermediate in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the reduction of the pyrimidine ring or the aromatic substituents.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Oxadiazole-Thio Substituents
Compounds such as 2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-4′-chloroacetophenone (4b) () share structural similarities with the target compound. Both feature a pyrimidine core and a 4-chlorophenyl group but differ in the substitution at position 2. In 4b, the pyrimidine is linked to an oxadiazole-thioacetophenone moiety instead of a naphthyloxy group.
Key Differences:
- Solubility : The oxadiazole-thio group in 4b may enhance solubility in polar solvents compared to the hydrophobic naphthyloxy group in the target compound.
Analytical Data Comparison (Compound 4b vs. Target):
| Property | 4b () | 5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine |
|---|---|---|
| Molecular Formula | C₁₅H₁₁ClN₄O₂S₂ | Not explicitly provided in evidence |
| C=O Stretch (IR) | 1685 cm⁻¹ | N/A |
| ¹H-NMR (CH₂) | 4.67–5.06 ppm (s) | N/A |
Anti-inflammatory Oxadiazole Derivatives
Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () exhibit anti-inflammatory activity (59.5% inhibition at 20 mg/kg), comparable to indomethacin. Unlike the target compound, these derivatives replace the naphthyloxy group with a ketone-linked oxadiazole-bromophenyl system.
Key Differences:
Imidazole-Pyrimidine Hybrids
5-(1-Allyl-1H-imidazol-2-yl)-2-(4-chlorophenyl)pyrimidine () replaces the naphthyloxy group with an imidazole ring. This structural variation impacts both electronic properties and biological targets:
- Molecular Weight : The imidazole hybrid has a lower molecular weight (296.758 g/mol) compared to the bulkier naphthyloxy-containing target compound.
- Target Specificity : Imidazole derivatives are often associated with kinase or HDAC inhibition (), whereas naphthyloxy groups may influence sirtuin binding.
Dihydropyrimidine-Thiones
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione () features a partially saturated pyrimidine ring and a thione group. This compound exhibits antibacterial, antitumor, and anti-inflammatory activities due to its conformational flexibility and sulfur atom, which can form hydrogen bonds .
Key Differences:
- Ring Saturation : The dihydropyrimidine ring in adopts an envelope conformation, enhancing interactions with flat enzymatic active sites, whereas the fully aromatic pyrimidine in the target compound may favor planar binding pockets.
- Synthetic Accessibility : The title compound in is synthesized via a one-pot reaction, offering scalability advantages over multi-step syntheses required for naphthyloxy-containing derivatives.
Trifluoromethylphenoxy Analogs
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine () replaces the naphthyloxy group with a trifluoromethylphenoxy substituent. The electron-withdrawing CF₃ group enhances metabolic stability and bioavailability compared to the naphthyloxy group, which may increase lipophilicity and tissue penetration .
Table 1: Structural and Functional Comparison
Table 2: Analytical Data Highlights
Biological Activity
5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C17H14ClN3O
- Molecular Weight: 305.76 g/mol
The presence of a chlorophenyl group and a naphthyloxy moiety contributes to its unique pharmacological profile.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Activity : The compound has shown significant inhibitory effects on cancer cell lines.
- Antioxidant Properties : It exhibits the ability to scavenge free radicals.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against different cancer cell lines. For instance:
- Cell Lines Tested :
- A549 (non-small cell lung cancer)
- MDA-MB-231 (breast cancer)
- HEP3B (hepatocellular carcinoma)
Case Study: Inhibition of A549 Cells
In a notable study, the compound was tested against A549 cells using the MTT assay to determine its cytotoxic effects. The results indicated an IC50 value of approximately 5 µM, demonstrating potent activity compared to standard chemotherapeutics like cisplatin.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5 | Induction of apoptosis via mitochondrial pathways |
| Cisplatin | 10 | DNA cross-linking |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death.
- Cell Cycle Arrest : It may induce G1 phase arrest in cancer cells, inhibiting proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cytotoxicity.
Antioxidant Activity
The antioxidant capacity of the compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it possesses significant antioxidant properties, comparable to well-known antioxidants like ascorbic acid.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | IC50 = 25 µM |
| ABTS Scavenging Activity | IC50 = 30 µM |
Anti-inflammatory Effects
In vitro studies have suggested that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant for conditions characterized by chronic inflammation.
Q & A
Q. How can researchers optimize the synthesis of 5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine to maximize yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters:
-
Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side reactions. Controlled reflux in solvents like dichloromethane (DCM) or dimethylformamide (DMF) is recommended .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine ring, while DCM improves solubility of aromatic intermediates .
-
Catalysts : Use of mild bases (e.g., NaHCO₃) minimizes hydrolysis of the naphthyloxy group .
-
Monitoring : Thin-layer chromatography (TLC) and HPLC at intermediate stages ensure reaction progression and purity .
Table 1 : Synthesis Optimization Parameters
Parameter Optimal Range Impact on Yield/Purity Temperature 80–100°C ↑ Yield, ↑ Side reactions Solvent DMF or DCM ↑ Solubility, ↑ Reactivity Base NaHCO₃ Mild, minimizes hydrolysis Reaction Time 12–24 hours Balance completion vs. degradation
Q. What spectroscopic methods are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the chlorophenyl (δ 7.2–7.6 ppm) and naphthyloxy (δ 6.8–8.5 ppm) groups. Coupling patterns distinguish substitution positions on the pyrimidine ring .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 361.08 Da) validates molecular formula .
- X-ray Crystallography : For single-crystal analysis, confirm dihedral angles between aromatic rings (e.g., 85–90° for naphthyloxy-pyrimidine planes) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Methodological Answer :
-
Docking Studies : Use software like AutoDock Vina to model interactions between the chlorophenyl/naphthyloxy moieties and target proteins (e.g., kinase ATP-binding pockets). Key parameters:
-
Binding Affinity : Prioritize derivatives with ΔG < -8 kcal/mol .
-
Hydrogen Bonding : Identify residues (e.g., hinge-region lysine) for covalent/non-covalent modifications .
-
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
Table 2 : Computational Parameters for Receptor Targeting
Parameter Target Value Tool/Software Docking Affinity (ΔG) < -8 kcal/mol AutoDock Vina Simulation Stability RMSD < 2 Å GROMACS Binding Free Energy MM/PBSA ≤ -40 kJ/mol AMBER
Q. How can researchers resolve contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Profiling : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific activity from general cytotoxicity .
- Mechanistic Studies :
- ROS Detection : Use DCFH-DA probes to quantify oxidative stress contributions to cytotoxicity .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) clarifies if activity is apoptosis-mediated .
- Comparative SAR : Synthesize analogs (e.g., replacing naphthyloxy with indole) to isolate structural contributors to conflicting effects .
Q. What advanced techniques are recommended for elucidating the reaction mechanism of pyrimidine functionalization?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare rates of ¹²C vs. ¹³C substitutions to identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .
- In Situ Spectroscopy : Use FT-IR or Raman to detect transient intermediates (e.g., aryloxy radicals in naphthyloxy coupling) .
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in pyrimidine ring substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
